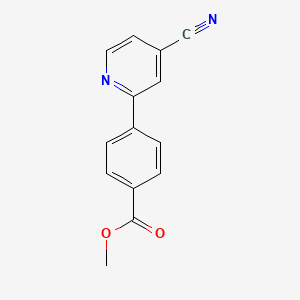

Methyl 4-(4-cyanopyridin-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate was prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, serving as versatile synthons for the preparation of polysubstituted heterocyclic systems . These methods could potentially be adapted for the synthesis of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-(4-cyanopyridin-2-yl)benzoate has been elucidated using various spectroscopic techniques. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was characterized by IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction . Such techniques could be employed to determine the molecular structure of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various studies. For instance, 2-imino-4-methyl-2H-1-benzopyran-3-carbonitrile was shown to undergo reactions with active methylene compounds to form polyheterocyclic systems . These findings suggest that methyl 4-(4-cyanopyridin-2-yl)benzoate could also participate in reactions leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated in several studies. For example, the crystal structure of 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was determined by X-ray diffraction analysis . Additionally, the chlorination products of methyl 4-amino-2-hydroxy-benzoate were studied, revealing insights into the reactivity and potential transformations of the compound . These studies provide a foundation for understanding the properties of methyl 4-(4-cyanopyridin-2-yl)benzoate.

Applications De Recherche Scientifique

Photophysical Properties and Luminescence

Researchers have investigated the photophysical properties of related compounds, revealing their unique luminescent characteristics. For instance, the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives demonstrated how substituting with electron-donating or withdrawing groups affects their quantum yield and solvatochromic effects, offering insights into designing materials with desired luminescent properties (Kim et al., 2021).

Liquid Crystalline Properties

The synthesis and mesomorphic properties of hydrogen-bonded side-chain liquid crystal polymers, utilizing compounds like Methyl 4-(4-cyanopyridin-2-yl)benzoate, have been explored to understand their grainy textures and nematic phases. This research contributes to the development of advanced materials for displays and optical devices (Muhammad et al., 2020).

Coordination Chemistry and Metal Organics

Studies on triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, including derivatives of Methyl 4-(4-cyanopyridin-2-yl)benzoate, offer insights into their structural properties and potential as ligands in coordination chemistry. This research aids in understanding how these compounds interact with metal centers, affecting the photophysical properties of metals and the overall stability of complexes (Tzimopoulos et al., 2010).

Antimicrobial Evaluation

The antimicrobial properties of pyridyl benzoate derivatives have been assessed, showing significant activity against both gram-negative and gram-positive bacteria. This highlights the potential of Methyl 4-(4-cyanopyridin-2-yl)benzoate derivatives in developing new antimicrobial agents (Eldeab, 2019).

Hydrogen-bonded Supramolecular Structures

Research into hydrogen-bonded supramolecular structures utilizing substituted 4-pyrazolylbenzoates provides insights into how molecules can be engineered to form one, two, or three-dimensional networks. Such studies are foundational for designing materials with specific mechanical, optical, or electronic properties (Portilla et al., 2007).

Propriétés

IUPAC Name |

methyl 4-(4-cyanopyridin-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-18-14(17)12-4-2-11(3-5-12)13-8-10(9-15)6-7-16-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMWWWCTWQEUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377038 |

Source

|

| Record name | methyl 4-(4-cyanopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(4-cyanopyridin-2-yl)benzoate | |

CAS RN |

886361-52-0 |

Source

|

| Record name | Benzoic acid, 4-(4-cyano-2-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(4-cyanopyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.